molecular formula C34H39NO7 B10819465 4-(4-Carboxybutyl)-8-[2-oxo-2-[4-(6-phenylhexoxy)phenyl]ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid

4-(4-Carboxybutyl)-8-[2-oxo-2-[4-(6-phenylhexoxy)phenyl]ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid

Cat. No. B10819465
M. Wt: 573.7 g/mol
InChI Key: HEZMXOWAEONYPI-UHFFFAOYSA-N
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Description

Compound 15b, identified by the PubMed ID 31811124, is a synthetic organic compound known for its role as an antagonist of cysteinyl leukotriene G protein-coupled receptors, specifically CysLT1 and CysLT2. It exhibits approximately 200-fold selectivity for CysLT2 over CysLT1 in vitro . This compound has been studied for its potential therapeutic applications, particularly in the context of inflammatory and autoimmune diseases.

Preparation Methods

The synthesis of compound 15b involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the successful formation of the compound .

Chemical Reactions Analysis

Compound 15b undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the functional groups present in the compound .

Scientific Research Applications

Compound 15b has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Mechanism of Action

The mechanism of action of compound 15b involves its antagonistic effects on cysteinyl leukotriene G protein-coupled receptors, specifically CysLT1 and CysLT2. By binding to these receptors, compound 15b inhibits the signaling pathways mediated by leukotrienes, which are lipid mediators involved in inflammatory and immune responses. This inhibition leads to a reduction in the production of inflammatory cytokines and other mediators, thereby ameliorating inflammatory and autoimmune conditions .

Comparison with Similar Compounds

Compound 15b can be compared with other similar compounds that target cysteinyl leukotriene receptors. Some of these similar compounds include:

    Montelukast: A well-known antagonist of CysLT1 receptors used in the treatment of asthma and allergic rhinitis.

    Zafirlukast: Another CysLT1 receptor antagonist used for similar therapeutic purposes.

    Pranlukast: A CysLT1 receptor antagonist used in the management of asthma.

Compared to these compounds, compound 15b is unique in its higher selectivity for CysLT2 receptors, making it a valuable tool for studying the specific roles of CysLT2 in various biological processes and for developing targeted therapies for conditions involving CysLT2 .

properties

Molecular Formula

C34H39NO7

Molecular Weight

573.7 g/mol

IUPAC Name

4-(4-carboxybutyl)-8-[2-oxo-2-[4-(6-phenylhexoxy)phenyl]ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid

InChI

InChI=1S/C34H39NO7/c36-30(26-17-19-28(20-18-26)41-22-9-2-1-4-11-25-12-5-3-6-13-25)23-27-14-10-15-29-33(27)42-31(34(39)40)24-35(29)21-8-7-16-32(37)38/h3,5-6,10,12-15,17-20,31H,1-2,4,7-9,11,16,21-24H2,(H,37,38)(H,39,40)

InChI Key

HEZMXOWAEONYPI-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(C=CC=C2N1CCCCC(=O)O)CC(=O)C3=CC=C(C=C3)OCCCCCCC4=CC=CC=C4)C(=O)O

Origin of Product

United States

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